molecular formula C11H11FO3 B12327392 Methyl 2-(2-fluorophenyl)-3-oxobutanoate

Methyl 2-(2-fluorophenyl)-3-oxobutanoate

Cat. No.: B12327392
M. Wt: 210.20 g/mol
InChI Key: DXISVZJSLNIQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-fluorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-fluorophenyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated butanoate ester in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-fluorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-fluorophenyl)-3-oxobutanoic acid.

    Reduction: Formation of 2-(2-fluorophenyl)-3-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity, leading to its desired effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)-3-oxobutanoate
  • Methyl 2-(2-bromophenyl)-3-oxobutanoate
  • Methyl 2-(2-methylphenyl)-3-oxobutanoate

Uniqueness

Methyl 2-(2-fluorophenyl)-3-oxobutanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 2-(2-fluorophenyl)-3-oxobutanoate

InChI

InChI=1S/C11H11FO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3

InChI Key

DXISVZJSLNIQIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.